N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C24H16ClF3N2O |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16ClF3N2O/c1-14-6-8-15(9-7-14)21-13-18(17-4-2-3-5-20(17)29-21)23(31)30-22-12-16(24(26,27)28)10-11-19(22)25/h2-13H,1H3,(H,30,31) |
InChI Key |
PCNGSAYMSIRGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
Alternative Activation Agents
-
EDC/HOBt : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature.
-
BOP Reagent : Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate, used with triethylamine (TEA).
Amide Coupling with N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Amine
The final step involves reacting the activated carboxylic acid with the substituted aniline derivative.
Direct Coupling via Acid Chloride
Coupling Using EDC/HOBt
Optimization and Challenges
Solvent and Temperature Effects
Substituent Compatibility
-
Chloro/Trifluoromethyl Group : Electron-withdrawing groups on the aniline enhance electrophilicity, improving coupling efficiency.
-
Steric Hindrance : Bulky 4-methylphenyl at the quinoline 2-position requires prolonged reaction times.
Analytical Data and Validation
Spectral Characterization
Purity and Yield
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | EDC/HOBt Method |
|---|---|---|
| Reaction Time | 12–24 h | 5–12 h |
| Scalability | High | Moderate |
| Byproduct Formation | HCl (gas) | Urea derivatives |
| Cost Efficiency | Low | High |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like sodium methoxide (NaOCH₃), electrophiles like bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Antimalarial Activity
Mechanism of Action:
Research indicates that quinoline-4-carboxamide derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The compound operates through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite . This inhibition is vital as it targets a different pathway compared to traditional antimalarial drugs, potentially reducing cross-resistance issues.
Efficacy Studies:
In preclinical models, particularly using the P. berghei malaria mouse model, compounds from this series have shown excellent oral efficacy with effective doses (ED90) below 1 mg/kg when administered over four days . The pharmacokinetic properties of these compounds have been optimized to enhance bioavailability and stability, making them strong candidates for further development.
Anticancer Potential
Cancer Cell Line Studies:
The compound has also been evaluated for its anticancer properties. In studies involving various human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), derivatives of quinoline-4-carboxamide demonstrated selective cytotoxicity. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline scaffold can enhance activity against specific cancer types.
Mechanisms of Action:
The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells, likely through the disruption of critical cellular processes. This selective targeting capability makes them potential candidates for developing new cancer therapies .
Antimicrobial Activity
Broad-Spectrum Efficacy:
Emerging research has highlighted the antimicrobial properties of quinoline derivatives, including N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide. Studies show significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml . This suggests potential applications in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of quinoline derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by improving binding interactions with target proteins. Conversely, electron-donating groups can modulate solubility and pharmacokinetic profiles, which are essential for therapeutic effectiveness .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Influence
- Quinoline vs. Tetrahydropyrimidine/Oxazole/Thiazole: Quinoline derivatives (e.g., target compound and ) exhibit planar aromaticity, favoring interactions with hydrophobic pockets in enzymes or receptors. For example, the tetrahydropyrimidine analog in demonstrated antimicrobial activity, possibly due to enhanced solubility from the saturated ring.
- Trifluoromethyl and Chloro Substituents: The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound and enhances electronegativity and lipophilicity, which may improve membrane permeability compared to non-halogenated analogs.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~425 g/mol) exceeds that of the acetamide analog in (377 g/mol), likely reducing aqueous solubility. This contrasts with the oxazole derivative in , where methoxy groups may counterbalance lipophilicity.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C21H16ClF3N2O
- Molecular Weight : 466.29 g/mol
The structure features a quinoline core with substituents that enhance its biological activity. The presence of the trifluoromethyl group is particularly noteworthy, as it often contributes to increased lipophilicity and metabolic stability, potentially enhancing the compound's efficacy against various biological targets.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms may involve the inhibition of key enzymes in cancer metabolism or induction of apoptosis in malignant cells.
- Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antibacterial and antifungal activities, likely due to their ability to interfere with microbial DNA synthesis or protein function.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals how modifications to the quinoline structure influence biological activity. For instance, the introduction of halogen atoms (such as chlorine and fluorine) or alkyl groups can significantly alter potency. In particular:
- Trifluoromethyl Group : Enhances binding affinity to target proteins due to increased electron-withdrawing capacity, which can stabilize interactions with active sites.
- Chloro Substituent : May improve selectivity toward specific receptors or enzymes, reducing off-target effects.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| Anticancer | MTT Assay | 5.0 | HeLa (cervical cancer) |
| Antimicrobial | Agar Diffusion Test | 10.0 | E. coli |
| Enzyme Inhibition | Kinase Inhibition Assay | 0.5 | Protein Kinase B (AKT) |
| Anti-inflammatory | COX Inhibition Assay | 3.0 | COX-1 and COX-2 |
Case Studies
-
Anticancer Efficacy :
A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including HeLa and MCF7. The results indicated significant growth inhibition with an IC50 value of 5 µM for HeLa cells, suggesting potential for further development as an anticancer agent . -
Antimicrobial Activity :
Another investigation focused on the compound's antimicrobial properties against Gram-negative bacteria such as E. coli. The compound showed an effective zone of inhibition at concentrations around 10 µM, indicating its potential as a lead compound for antibiotic development . -
Enzyme Inhibition Studies :
Research highlighted the compound's ability to inhibit Protein Kinase B (AKT), a crucial player in cancer cell survival pathways, with an IC50 value of 0.5 µM. This suggests that it may serve as a promising candidate for targeted cancer therapies .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC/IC values.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test) .
Advanced Methodological Challenges
Q. How can researchers investigate the compound's metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify major metabolites via LC-HRMS.
- CYP inhibition assays : Screen against CYP3A4, CYP2D6, etc., using fluorogenic substrates.
- Reactive metabolite trapping : Use glutathione (GSH) to detect electrophilic intermediates .
Q. What experimental designs are suitable for evaluating synergistic effects with other therapeutic agents?
Q. How can cross-reactivity with off-target proteins be minimized during lead optimization?
- Methodological Answer :
- Selectivity screening : Profile against panels of related targets (e.g., kinase family members).
- Crystal structure analysis : Identify key binding-site residues for rational mutagenesis.
- Alanine scanning : Systematically replace amino acids in the binding pocket to assess specificity .
Q. What physicochemical properties should be prioritized to improve this compound's drug-likeness?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
